
2-Bromo-4-chloro-3-fluorobenzoic acid
Übersicht
Beschreibung
2-Bromo-4-chloro-3-fluorobenzoic acid is an aromatic compound with the molecular formula C7H3BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
Wirkmechanismus
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 2-Bromo-4-chloro-3-fluorobenzoic acid involves interactions with its targets, leading to changes in their function. For instance, it may participate in free radical reactions, nucleophilic substitutions, and oxidations . The exact nature of these interactions and the resulting changes would depend on the specific target and the physiological context.
Biochemical Pathways
As a benzoic acid derivative, it could potentially influence pathways involving aromatic compounds .
Pharmacokinetics
The bioavailability of such compounds is generally influenced by factors such as solubility, chemical stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
Given its potential interactions with various targets, it could influence a range of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . Furthermore, the compound’s action can be influenced by the specific physiological environment in which it is present .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-chloro-3-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as halogenation and nucleophilic substitution. For instance, it can be used in the synthesis of biaryl intermediates through palladium-mediated coupling reactions with aryl boronic acids . The interactions of this compound with enzymes and proteins are primarily based on its ability to form stable complexes, which can enhance or inhibit the activity of these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, the compound may inhibit the activity of enzymes involved in metabolic pathways, resulting in altered metabolic flux . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the localization and retention of this compound within certain tissues, influencing its overall distribution and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with specific biomolecules, thereby modulating its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-3-fluorobenzoic acid can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzoic acid derivatives. One common method involves the bromination of 4-chlorobenzoic acid followed by fluorination. The reaction conditions typically involve the use of bromine and a suitable catalyst for the bromination step, and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound for the fluorination step .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is usually purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are employed.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce benzyl alcohols or benzaldehydes .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-3-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is utilized in the creation of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2-chloro-3-fluorobenzoic acid
- 2-Bromo-3-chloro-4-fluorobenzoic acid
Uniqueness
2-Bromo-4-chloro-3-fluorobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in different chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXFMJZURXTLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288177 | |
| Record name | 2-Bromo-4-chloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170108-06-2 | |
| Record name | 2-Bromo-4-chloro-3-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170108-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)
![3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid](/img/structure/B3109019.png)
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
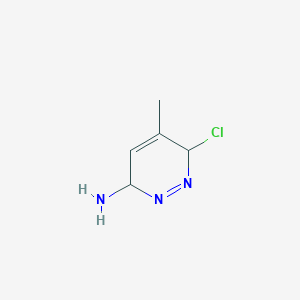
![1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109038.png)
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)
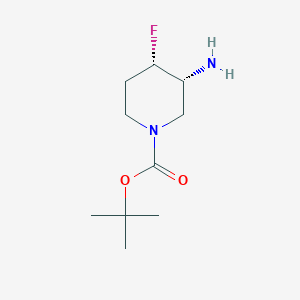
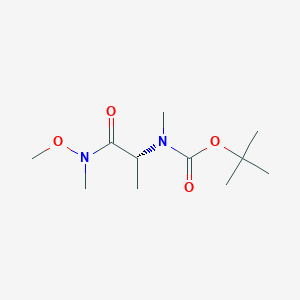

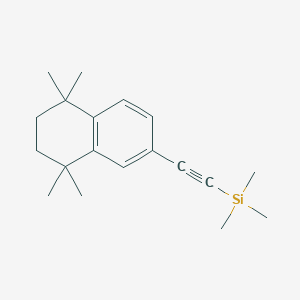
![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
![tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3109097.png)
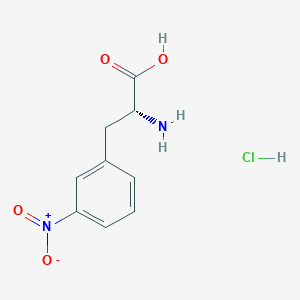
![4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3109110.png)
